

An In-depth Technical Guide to 3-Bromo-5-ethoxy-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-5-ethoxy-4-hydroxybenzonitrile

Cat. No.: B1332836

[Get Quote](#)

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of **3-Bromo-5-ethoxy-4-hydroxybenzonitrile**, targeted towards researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

IUPAC Name: **3-Bromo-5-ethoxy-4-hydroxybenzonitrile**.[\[1\]](#)

Synonyms:

- Benzonitrile, 3-bromo-5-ethoxy-4-hydroxy-[[1](#)]

Chemical Structure:

Quantitative Data Summary:

Property	Value	Source
Molecular Formula	$C_9H_8BrNO_2$	[1] [2]
Molecular Weight	242.07 g/mol	[2]
CAS Number	330462-57-2	[2]
Boiling Point	295.7 °C at 760 mmHg	[3]
Flash Point	132.6 °C	[3]
Melting Point	Not available	
Predicted XlogP	2.3	[1]
Hydrogen Bond Donor Count	1	
Hydrogen Bond Acceptor Count	3	

Note: Some physical properties like melting point have not been experimentally determined in the available literature. Spectroscopic data such as 1H NMR, ^{13}C NMR, and IR spectra are noted to be available from some commercial suppliers but specific data is not publicly available. [\[4\]](#)

Potential Biological Activity

Direct experimental data on the biological activity of **3-Bromo-5-ethoxy-4-hydroxybenzonitrile** is not extensively available in public literature. However, the structural motifs present in the molecule, namely the benzonitrile and brominated phenol groups, are found in compounds with a range of biological activities.

- Anticancer Activity: Benzonitrile derivatives have been investigated for their potential as anticancer agents.[\[5\]](#) The presence of a bromine atom on an aromatic ring can sometimes enhance the cytotoxic effects of a molecule.
- Antimicrobial Activity: Halogenated phenolic compounds are known to exhibit antimicrobial properties. Studies on flavonoid derivatives have shown that the presence of bromine can contribute to their antimicrobial effects.[\[6\]](#)[\[7\]](#)

Experimental Protocols

A. Synthesis of 3-Bromo-5-ethoxy-4-hydroxybenzonitrile

A specific, detailed experimental protocol for the synthesis of **3-Bromo-5-ethoxy-4-hydroxybenzonitrile** is not readily available. However, a plausible synthetic route can be adapted from the synthesis of structurally similar compounds, such as 3-bromo-4-isobutoxyphenyl carbothioamide, which starts from 4-hydroxybenzonitrile. The key steps would involve the bromination of the aromatic ring followed by etherification of the hydroxyl group.

Proposed Synthetic Pathway:

A potential two-step synthesis could involve:

- Bromination of 4-hydroxy-3-ethoxybenzonitrile: This would introduce the bromine atom at the 5-position.
- Alternatively, starting with 4-hydroxybenzonitrile: A two-step process of bromination followed by ethoxylation could be employed.

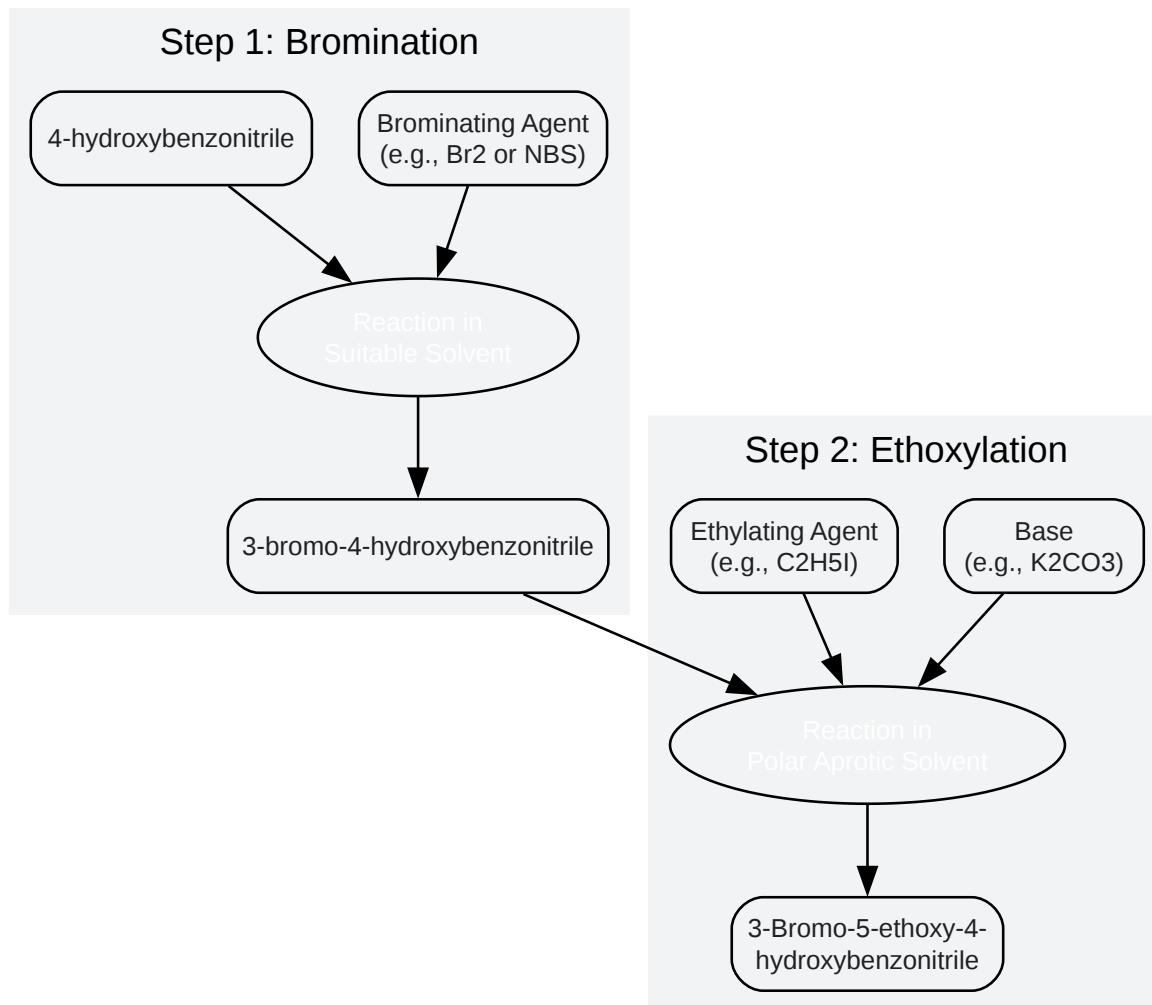
Illustrative Experimental Protocol (Adapted from a similar synthesis):

- Step 1: Bromination of 4-hydroxybenzonitrile.
 - Dissolve 4-hydroxybenzonitrile in a suitable solvent (e.g., a chlorinated solvent like dichloromethane or a polar aprotic solvent).
 - Cool the reaction mixture in an ice bath.
 - Slowly add a brominating agent (e.g., bromine or N-bromosuccinimide) to the solution.
 - Allow the reaction to proceed to completion, monitoring by thin-layer chromatography (TLC).
 - Work up the reaction mixture to isolate the brominated product, 3-bromo-4-hydroxybenzonitrile.

- Step 2: Ethoxylation of 3-bromo-4-hydroxybenzonitrile.
 - Dissolve 3-bromo-4-hydroxybenzonitrile in a polar aprotic solvent (e.g., acetone or DMF).
 - Add a base (e.g., potassium carbonate) to deprotonate the hydroxyl group.
 - Add an ethylating agent (e.g., ethyl iodide or diethyl sulfate).
 - Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC).
 - Cool the reaction mixture and perform an aqueous workup to isolate the crude product.
 - Purify the crude product by recrystallization or column chromatography to obtain **3-Bromo-5-ethoxy-4-hydroxybenzonitrile**.

B. In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.

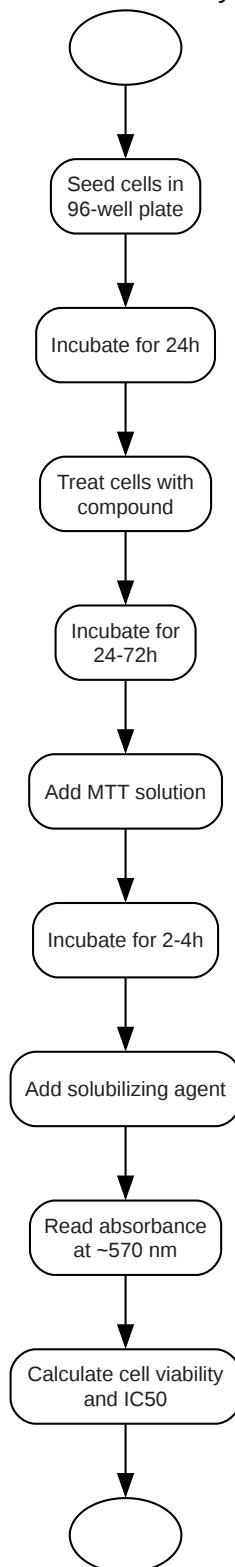

- Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Treat the cells with various concentrations of **3-Bromo-5-ethoxy-4-hydroxybenzonitrile** (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.
- Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth)

can be determined by plotting a dose-response curve.

Mandatory Visualizations

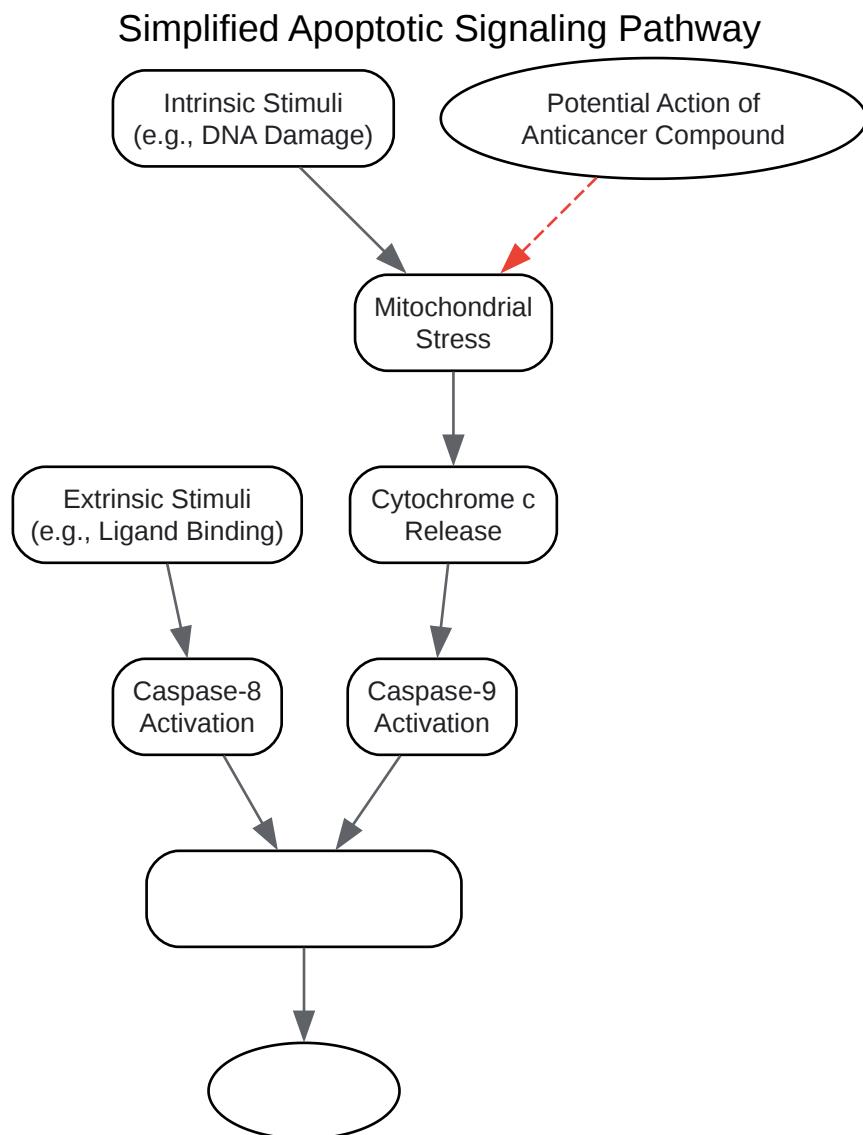
Diagram 1: Proposed Synthesis Workflow

Proposed Synthesis of 3-Bromo-5-ethoxy-4-hydroxybenzonitrile



[Click to download full resolution via product page](#)

Caption: A proposed two-step synthesis of **3-Bromo-5-ethoxy-4-hydroxybenzonitrile**.


Diagram 2: General Workflow for MTT Assay

General Workflow of an MTT Cytotoxicity Assay

[Click to download full resolution via product page](#)

Caption: A generalized workflow for determining the cytotoxicity of a compound using the MTT assay.

Diagram 3: Simplified Apoptosis Signaling Pathway

[Click to download full resolution via product page](#)

Caption: A simplified overview of major apoptotic signaling pathways that can be targeted by anticancer compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 3-bromo-5-ethoxy-4-hydroxybenzonitrile (C9H8BrNO2) [pubchemlite.lcsb.uni.lu]
- 2. vibrantpharma.com [vibrantpharma.com]
- 3. echemi.com [echemi.com]
- 4. 3-BROMO-5-ETHOXY-4-HYDROXY-BENZONITRILE(330462-57-2) 1H NMR [m.chemicalbook.com]
- 5. CAS-6952-59-6, 3-Bromo Benzonitrile for Synthesis (M-Bromobenzonitrile) Manufacturers, Suppliers & Exporters in India | 029005 [cdhfinechemical.com]
- 6. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Bromo-5-ethoxy-4-hydroxybenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1332836#3-bromo-5-ethoxy-4-hydroxybenzonitrile-iupac-name-and-synonyms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com